molecular formula C17H18N2O5S B7503418 N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Cat. No.: B7503418
M. Wt: 362.4 g/mol
InChI Key: RAWJSAYYXJOIBK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a sulfonamide group at the 6th position and a 3,5-dimethoxyphenyl group at the nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 3,5-Dimethoxyphenyl Group: The final step involves the nucleophilic substitution of the sulfonamide nitrogen with 3,5-dimethoxyphenyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the 3,5-dimethoxyphenyl group but differs in the core structure and functional groups.

    Quinoline derivatives: Compounds with a quinoline core but different substituents at various positions.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is known for its ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-13-8-12(9-14(10-13)24-2)19-25(21,22)15-4-5-16-11(7-15)3-6-17(20)18-16/h4-5,7-10,19H,3,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWJSAYYXJOIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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